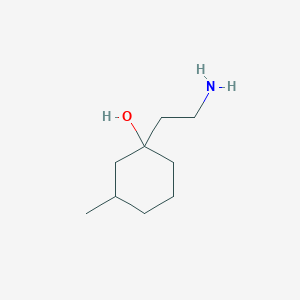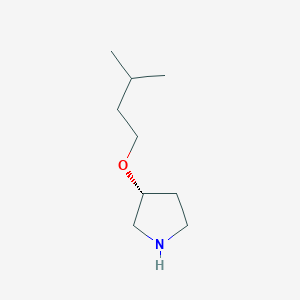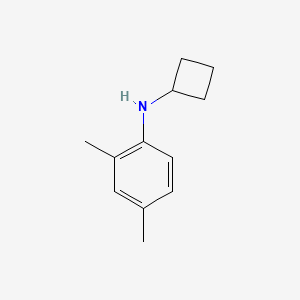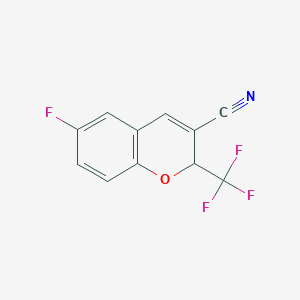
6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is a fluorinated organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 2-aminoaryl aldehydes or ketones, which are condensed with trifluoromethyl-containing reagents such as trifluoromethyl 1,3-diketones or aldehyde hydrates . The reaction is often carried out in the presence of a base and a suitable solvent, followed by cyclization to form the chromene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyano groups, leading to the formation of substituted chromenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated chromenes, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological activities. The compound can inhibit or activate specific enzymes or receptors, resulting in various therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
- Fluoroquinolines
Comparison: Compared to similar compounds, 6-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is unique due to its chromene core structure, which imparts distinct biological activities and chemical properties. The presence of both fluorine and cyano groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H5F4NO |
|---|---|
Poids moléculaire |
243.16 g/mol |
Nom IUPAC |
6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H5F4NO/c12-8-1-2-9-6(4-8)3-7(5-16)10(17-9)11(13,14)15/h1-4,10H |
Clé InChI |
KPQPSIRBFSMDSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C=C(C(O2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


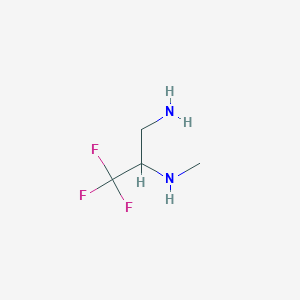
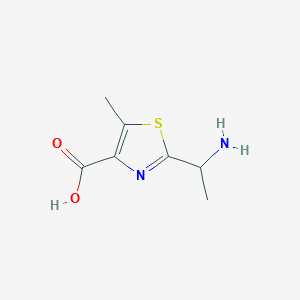
![tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13235892.png)
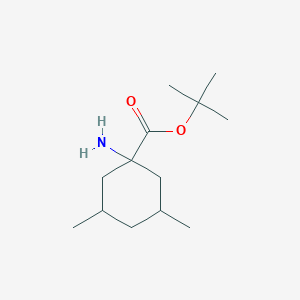
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
![N-[2-(Thiophen-2-YL)ethyl]cyclopentanamine](/img/structure/B13235913.png)
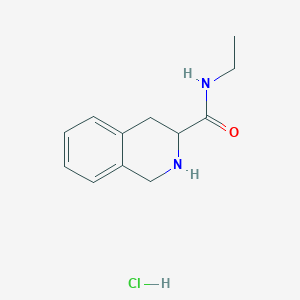
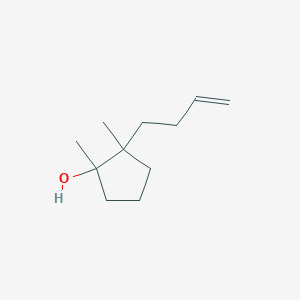
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)

